molecular formula C14H14N4 B1525974 5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline CAS No. 1281384-74-4

5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline

Cat. No. B1525974
M. Wt: 238.29 g/mol
InChI Key: CIVUXSXYRBASCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include compounds similar to PQTQ, has been reported in the literature . These compounds were synthesized using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of PQTQ includes a 1,2,4-triazole ring attached to a quinoline ring . The 1,2,4-triazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .

Scientific Research Applications

Synthesis and Transformation

The aim of synthesizing new highly effective and low-toxic substances within the series of 5-(quinoline-2-yl, 2-hydroxyquinoline-4-yl)-4-R-2,4-dyhydro-3Н-1,2,4-triazole-3-thiones and its derivatives was achieved through a series of successive stages. This process involved starting with esters of quinoline-2 and 2-hydroxyquinoline-4-carboxylic acids and transforming them into the desired compounds through reactions such as hydrazinolysis, electrophilic substitution, and intramolecular basic heterocyclization. The synthesized compounds exhibited a wide range of biological effects and were selected for further testing in vitro due to their low toxicity and promising biological activity predictions (Kaplaushenko, 2016).

Regioselective Synthesis

A regioselective one-pot three-component synthesis approach was described for creating quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. This method, achieving high yields and regioselectivity, efficiently constructs fused tricyclic heterocycles containing 1,2,4-triazole analogues. The use of amphoteric catalysts like L-proline, ammonium acetate, and a mixture of pyrolidine with acetic acid facilitated the synthesis, highlighting the method's efficiency in terms of reaction conditions and selectivity (Ladani & Patel, 2015).

Anticonvulsant Activity

A series of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives were synthesized, showing significant anticonvulsant activities evaluated through maximal electroshock test (MES) and rotarod test. The results indicated that certain derivatives, such as 5-hexyloxy-[1,2,4]triazolo[4,3-a]quinoline, exhibited potent anticonvulsant effects with promising protective indexes. This study suggested that these compounds could represent a new class of anticonvulsant agents with potential for further development (Guo et al., 2009).

Antimicrobial Activity

Compounds synthesized from substituted 1,2,3-triazoles demonstrated notable antimicrobial activity against various bacterial strains. The study involved synthesizing derivatives from 4-azido-8-(trifluoromethyl)quinoline and evaluating their effectiveness as antimicrobial agents. The findings pointed to the potential of these 1,2,3-triazole derivatives in developing new antimicrobial treatments, with several compounds showing comparable activity to standard drugs (Holla et al., 2005).

properties

IUPAC Name

5-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-9(2)13-16-14(18-17-13)11-5-3-7-12-10(11)6-4-8-15-12/h3-9H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVUXSXYRBASCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)C2=C3C=CC=NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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